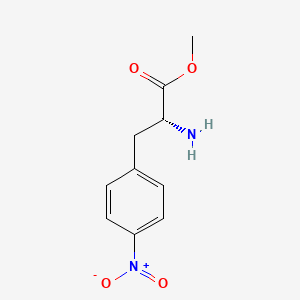

methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate

Description

Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate is a chiral α-amino acid ester characterized by a 4-nitrophenyl substituent. Its synthesis typically involves etherification of a nitro precursor using methanol and thionyl chloride, as reported in a patent document . The compound crystallizes as a zwitterion with a deprotonated carboxyl group and protonated amino group, stabilized by intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming layered structures . The nitro group enhances electronic delocalization and participates in hydrogen bonding, influencing both reactivity and crystal packing.

Properties

CAS No. |

122079-30-5 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate |

InChI |

InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m1/s1 |

InChI Key |

FUFUQQWIXMPZFU-SECBINFHSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-amino-3-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of a coupling reaction between (2R)-2-amino-3-(4-nitrophenyl)propanoic acid and methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Reduction: Aqueous sodium hydroxide or lithium aluminum hydride (LiAlH4).

Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: (2R)-2-amino-3-(4-aminophenyl)propanoate.

Reduction: (2R)-2-amino-3-(4-nitrophenyl)propanoic acid.

Substitution: Various amides or other substituted derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which may then interact with active sites on enzymes, leading to inhibition or modulation of their activity. The ester group can also be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate

- Structure : Methoxy group at the para position instead of nitro.

- Molecular Formula: C₁₂H₁₇NO₃; MW: 223.27 g/mol .

- Key Differences :

- The electron-donating methoxy group reduces electrophilicity compared to the nitro group.

- Increased lipophilicity due to the methoxy substituent, enhancing solubility in organic solvents.

- Applications : Used as a building block in peptide synthesis due to its stability under basic conditions .

Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate

- Structure : Bromine substituent at the para position.

- Molecular Formula: C₁₀H₁₂BrNO₂; MW: 258.11 g/mol .

- Acts as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the C–Br bond .

Heterocyclic and Functionalized Analogs

Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

- Structure : Indole ring replaces the nitrophenyl group.

- Molecular Formula : C₁₂H₁₄N₂O₂; MW : 218.25 g/mol .

- Key Differences: The indole moiety enables π-π stacking and hydrogen bonding, often critical in enzyme inhibition (e.g., aminopeptidase N inhibitors) . Reduced oxidative stability compared to nitro-substituted analogs.

Methyl (2R,3S)-2-amino-3-chloro-3-(4-nitrophenyl)propanoate hydrochloride

Zwitterionic and Hydroxylated Derivatives

(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid

Protected and Modified Esters

Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(4-nitrophenyl)propanoate

- Structure: Boc-protected amino group and hydroxyl substituent.

- Molecular Formula : C₁₆H₂₁N₂O₇; MW : 353.35 g/mol .

- Key Differences: The Boc group prevents unwanted nucleophilic reactions at the amino site, making it suitable for stepwise peptide synthesis. Hydroxyl group introduces chirality at C2, affecting stereochemical outcomes in catalysis .

Data Table: Key Properties of Selected Compounds

Biological Activity

Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate, also referred to as (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate, is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a nitro group, which enhances its reactivity and selectivity towards biological targets. The compound's structural similarity to naturally occurring amino acids suggests potential interactions with various biological systems, particularly in neurotransmitter modulation and enzyme activity regulation.

Biological Activity

Neurotransmitter Modulation:

Research indicates that this compound may act as a modulator of glutamate receptors. Glutamate is a key neurotransmitter involved in synaptic transmission and plasticity, processes critical for learning and memory. Studies have shown that this compound can influence synaptic transmission, potentially offering therapeutic benefits in neurodegenerative diseases.

Enzyme Interactions:

The compound has been evaluated for its role as a substrate for enzymes involved in amino acid metabolism. It may inhibit certain biological pathways relevant to cancer research and neuropharmacology. The nitro group is believed to contribute to its binding affinity with specific enzymes, suggesting that it could affect pathways related to mood regulation and cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Glutamate Receptor Modulation:

- A study explored the compound's effects on glutamate receptor activity, revealing that it could enhance synaptic plasticity in neuronal cultures. This suggests a potential role in cognitive enhancement therapies.

-

Cancer Research:

- Research into similar compounds has indicated that modifications in the nitro group can lead to varying degrees of inhibition of cancer cell proliferation. This compound may exhibit similar properties, warranting further investigation into its anticancer potential.

- Biocatalytic Applications:

Synthesis Methods

Various synthesis methods have been developed for this compound, each differing in complexity and yield:

| Synthesis Method | Description | Yield |

|---|---|---|

| Method A | Traditional amine coupling reactions | Moderate |

| Method B | Enzymatic synthesis using biocatalysts | High |

| Method C | Chemical modification of precursor compounds | Variable |

These methods allow flexibility depending on laboratory capabilities and desired quantities, facilitating further research into the compound's applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step processes, starting with the protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions. Enantioselective synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution . For example, chiral auxiliaries like (R)-proline derivatives may direct stereochemistry during alkylation of 4-nitrophenylacetonitrile. Purification via chiral HPLC or recrystallization ensures enantiomeric purity (>99% ee). Characterization using H/C NMR and polarimetry confirms configuration and purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the stereochemistry and functional groups (e.g., nitro, ester, and amino groups). High-resolution mass spectrometry (HRMS) confirms molecular weight. Chiral chromatography (e.g., using amylose- or cellulose-based columns) quantifies enantiomeric excess. X-ray crystallography may resolve absolute configuration if single crystals are obtainable .

Q. How does the nitro group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilic substitution reactions at the para position. It also stabilizes intermediates in peptide coupling reactions via resonance effects. Reductive functionalization (e.g., nitro to amine) can be performed using H/Pd-C or NaBH/NiCl for derivatization studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s enzyme inhibition mechanisms?

- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten analysis) using fluorogenic substrates or stopped-flow techniques measure inhibition constants (). Molecular docking simulations (AutoDock Vina, Schrödinger Suite) predict binding modes to target enzymes like proteases or oxidoreductases. Site-directed mutagenesis of enzyme active sites validates computational predictions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Contradictions often arise from variations in enantiomeric purity or solvent effects. Re-evaluate bioassays using rigorously purified enantiomers and standardized solvent systems (e.g., DMSO concentration ≤0.1%). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. How can this compound serve as a chiral building block in asymmetric synthesis?

- Methodological Answer : The (R)-configured amino ester acts as a precursor for non-natural amino acids or peptidomimetics. For example, coupling with Fmoc-protected amino acids via EDC/HOBt chemistry enables solid-phase peptide synthesis. Its nitro group can be reduced to an amine for further functionalization (e.g., urea/amide formation) .

Q. What experimental approaches elucidate its metabolic stability in pharmacological studies?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Identify metabolites using stable isotope labeling or MS/MS fragmentation. Compare in vitro half-life () with in vivo pharmacokinetic profiles in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.